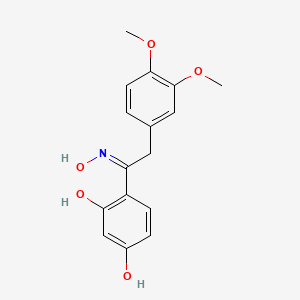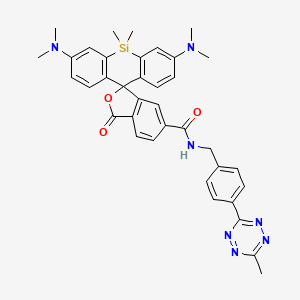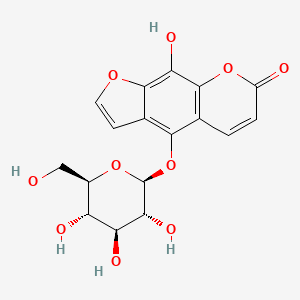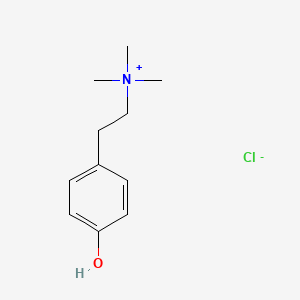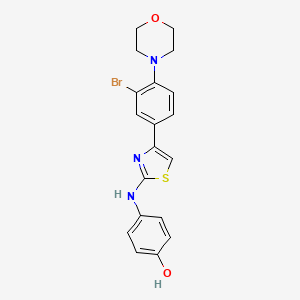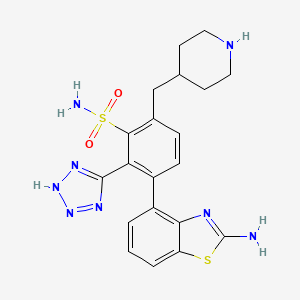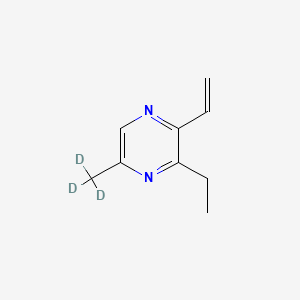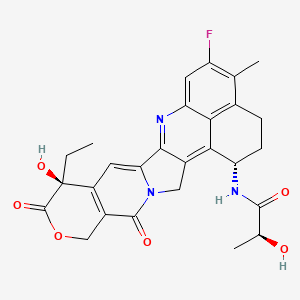
Deruxtecan 2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deruxtecan 2-hydroxypropanamide involves multiple steps, including the preparation of the core structure and the attachment of functional groupsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization. The compound is then formulated into a stable form suitable for storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Deruxtecan 2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may produce derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound .
Scientific Research Applications
Deruxtecan 2-hydroxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.
Biology: Investigated for its ability to bind to specific receptors on tumor cells, making it a valuable tool in cancer research.
Medicine: Explored as a potential therapeutic agent in targeted cancer therapies, particularly for tumors that overexpress certain receptors.
Industry: Utilized in the development of new drug formulations and delivery systems
Mechanism of Action
Deruxtecan 2-hydroxypropanamide exerts its effects by specifically binding to receptors that are highly expressed in tumor cells. This binding triggers a series of molecular events that lead to the internalization of the compound into the tumor cells. Once inside the cells, the compound releases its cytotoxic payload, which interferes with the DNA replication process, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Trastuzumab Deruxtecan: Another antibody-drug conjugate that targets HER2-positive cancer cells.
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide: A conjugate of a camptothecin-derived drug and a linker used for antibody-drug conjugates
Uniqueness
Deruxtecan 2-hydroxypropanamide is unique due to its high stability and specific binding affinity to tumor cell receptors. This makes it a promising candidate for targeted cancer therapies, offering potential advantages in terms of efficacy and safety compared to other similar compounds .
Properties
Molecular Formula |
C27H26FN3O6 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1 |
InChI Key |
UOCFLIUBXYLYLD-BEMWVBDCSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


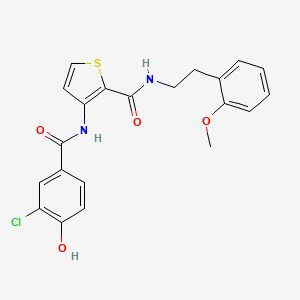
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
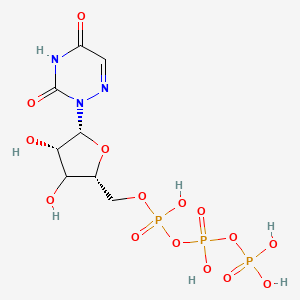
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
